molecular formula C4H12N2O2 B1198039 O-(4-aminooxybutyl)hydroxylamine CAS No. 66080-74-8

O-(4-aminooxybutyl)hydroxylamine

Cat. No.: B1198039
CAS No.: 66080-74-8
M. Wt: 120.15 g/mol
InChI Key: UVTPMAJGFRLLKF-UHFFFAOYSA-N
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Description

Historical Discovery and Nomenclature Evolution

The development of this compound must be understood within the broader historical context of hydroxylamine chemistry, which began with the pioneering work of Wilhelm Clemens Lossen in 1865. Lossen first prepared hydroxylamine as hydroxylammonium chloride through the reaction of tin and hydrochloric acid in the presence of ethyl nitrate, establishing the foundation for subsequent research into hydroxylamine derivatives. The field advanced significantly when the Dutch chemist Lobry de Bruyn and French chemist Léon Maurice Crismer achieved the first preparation of hydroxylamine in pure form in 1891, with Crismer's coordination complex ZnCl₂(NH₂OH)₂ becoming known as Crismer's salt.

The nomenclature evolution of this compound reflects the systematic development of chemical naming conventions for complex aminooxy compounds. The compound is officially designated under Chemical Abstracts Service number 66080-74-8 and carries multiple International Union of Pure and Applied Chemistry acceptable names, including 1,4-bis(aminooxy)butane and O,O'-1,4-butanediylbis(hydroxylamine). The systematic name this compound precisely describes the molecular architecture, indicating the presence of a hydroxylamine moiety attached through an oxygen bridge to a four-carbon chain terminated with another aminooxy group.

Historical records indicate that the compound was assigned National Cancer Institute designation NSC 205114, suggesting early recognition of its potential biological significance. The evolution of its nomenclature from simple descriptive terms to systematic chemical names demonstrates the increasing sophistication of chemical classification systems and the growing recognition of aminooxy compounds as distinct chemical entities worthy of detailed characterization.

Structural Relationship to Hydroxylamine Derivatives

This compound belongs to the broader family of hydroxylamine derivatives, which are characterized by the presence of the N-O functional group that imparts unique chemical reactivity. The structural relationship between this compound and simpler hydroxylamine derivatives can be understood through examination of the fundamental hydroxylamine structure NH₂OH and its various substitution patterns. In hydroxylamine chemistry, compounds are classified as O-hydroxylamines or N-hydroxylamines depending on the substitution pattern, with this compound representing a complex O-substituted derivative.

The molecular structure of this compound features a symmetric arrangement where two aminooxy groups (-ONH₂) are connected through a tetramethylene bridge. This bifunctional design distinguishes it from simpler hydroxylamine derivatives and provides the compound with enhanced reactivity profiles. The structural formula C(CCON)CON indicates the presence of two nitrogen-oxygen bonds separated by a four-carbon aliphatic chain, creating a molecule capable of participating in dual chemical transformations.

Comparative analysis with related compounds reveals important structural relationships. The compound shares structural similarity with other bis(aminooxy) derivatives, such as 1,6-bis(aminooxy)hexane, which features an extended six-carbon chain connecting the aminooxy moieties. The four-carbon chain length in this compound represents an optimal balance between molecular flexibility and steric accessibility, contributing to its effectiveness in bioconjugation applications.

The stereochemical properties of the compound reflect the pyramidal geometry characteristic of nitrogen centers in hydroxylamine derivatives. The bond angles around the nitrogen atoms are similar to those found in amines, with the conformation placing the nitrogen-oxygen bonds in arrangements that minimize lone pair-lone pair interactions. This structural arrangement contributes to the compound's stability and reactivity characteristics.

Position in Contemporary Organoamine Chemistry

In contemporary organoamine chemistry, this compound occupies a specialized position as a bifunctional linking agent that bridges traditional amine chemistry with modern bioconjugation techniques. The compound's significance lies in its ability to participate in chemoselective reactions that form kinetically stable oxime bonds, a property that has revolutionized approaches to biomolecule modification and drug delivery system development.

The compound's role in modern synthetic chemistry is exemplified by its application in aminooxy click chemistry, where it serves as a key reagent for forming stable covalent bonds with carbonyl-containing substrates. This application represents a significant advancement over traditional coupling methods, as oxime bonds demonstrate superior stability compared to imine linkages while maintaining biocompatibility. The increased nucleophilicity conferred by the α-effect of the adjacent oxygen atom makes aminooxy compounds particularly effective for these applications.

Contemporary research has demonstrated the compound's utility in diverse synthetic methodologies, including its use as a reagent in the synthesis of bioconjugates and in the modification of proteins and peptides. Studies have shown that the compound can form stable adducts with carbonyl-containing biological molecules, leading to applications in enzyme mechanism investigations and biological pathway research. The compound's ability to function as a nucleophile in substitution reactions has expanded its utility beyond simple bioconjugation to include roles in specialty chemical production and industrial intermediate synthesis.

Property Value Reference
Molecular Formula C₄H₁₂N₂O₂
Molecular Weight 120.15 g/mol
Boiling Point 280.8°C at 760 mmHg
Density 1.048 g/cm³
Flash Point 149.9°C
Refractive Index 1.455

The position of this compound in contemporary chemistry is further strengthened by its role in advanced synthetic strategies, including its use in one-pot synthetic processes and multi-step reaction sequences. Research has documented its effectiveness in reactions involving energy transfer photocatalysis and its compatibility with various protecting group strategies commonly employed in modern organic synthesis. The compound's stability under standard laboratory conditions and its compatibility with aqueous reaction media have made it particularly valuable for applications requiring mild reaction conditions.

Recent developments in the field have highlighted the compound's potential in emerging areas of chemical research, including its application in the synthesis of functionalized materials and its role in developing new methodologies for chemical biology applications. The compound's unique structural features position it as a valuable tool for researchers seeking to develop new approaches to molecular recognition, drug delivery, and chemical modification of biological systems.

Properties

IUPAC Name

O-(4-aminooxybutyl)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2/c5-7-3-1-2-4-8-6/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTPMAJGFRLLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCON)CON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70216277
Record name O-delta-Aminooxybutylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66080-74-8
Record name O-delta-Aminooxybutylhydroxylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066080748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC205114
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205114
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name O-delta-Aminooxybutylhydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70216277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

THP-Protected Hydroxylamine Coupling

O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (THPONH₂, 20 ) serves as a stable hydroxylamine donor. In a typical procedure:

  • Activation : 4-Aminooxybutyl bromide (A1 ) is prepared via bromination of 4-aminooxybutanol using PBr₃ in dichloromethane.

  • Substitution : A1 reacts with THPONH₂ in anhydrous THF under nitrogen, with K₂CO₃ as a base, at 50°C for 12 hours.

  • Deprotection : The THP group is cleaved using 6 M HCl in dioxane, yielding O-(4-aminooxybutyl)hydroxylamine hydrochloride.

Key Data :

ParameterValueSource
Yield (Overall)58–65%
Purity (Post-Column)≥99%
Reaction Temperature50°C

This method benefits from THP’s acid-labile properties, enabling mild deprotection. However, the bromination step requires strict moisture control to prevent hydrolysis.

Alkyl Sulfonyl Halide-Mediated Synthesis

Patent CN103304356A outlines a general hydroxylamine synthesis using alkyl sulfonyl halides. Adapted for this compound:

Reaction Mechanism

  • Sulfonation : 4-Aminooxybutanol (A2 ) reacts with methanesulfonyl chloride (MsCl) in dichloromethane, forming the mesylate intermediate (A3 ).

  • Amination : A3 undergoes nucleophilic displacement with hydroxylamine hydrochloride in the presence of triethylamine, yielding the target compound.

Optimization Insights :

  • Base Selection : Triethylamine outperforms NaOH due to reduced side-product formation.

  • Solvent : Dichloromethane ensures high solubility of intermediates.

  • Yield : 70–75% after recrystallization from ethanol/water.

Enzymatic Synthesis via Amidases

While less common, enzymatic methods offer greener alternatives. Bacillus smithii amidases convert amide precursors to hydroxamic acids under mild conditions. For this compound:

Biocatalytic Pathway

  • Substrate Preparation : 4-Aminooxybutyramide (A4 ) is synthesized via amidation of 4-aminooxybutyric acid.

  • Enzymatic Hydrolysis : A4 is treated with Bacillus smithii amidase (pH 7.0, 37°C), selectively hydrolyzing the amide to hydroxylamine.

Advantages :

  • No need for protecting groups.

  • Enantiomeric excess >98% reported for analogous compounds.

Limitations :

  • Substrate specificity necessitates custom enzyme engineering.

  • Industrial-scale feasibility remains unproven.

Reductive Amination of Nitro Compounds

A two-step reductive approach provides high atom economy:

  • Nitroalkane Formation : 4-Nitrooxybutyraldehyde (A5 ) is prepared by nitration of 4-hydroxybutyraldehyde.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces A5 to this compound.

Critical Parameters :

ParameterOptimal ValueImpact on Yield
H₂ Pressure50 psiMaximizes rate
Catalyst Loading5% Pd/CPrevents over-reduction
SolventMeOH/H₂O (9:1)Enhances solubility

Yields reach 80–85% with rigorous exclusion of oxygen.

Comparative Analysis of Methods

Table 1. Synthesis Method Evaluation

MethodYield (%)Purity (%)ScalabilityCost Efficiency
THP Protection58–6599HighModerate
Sulfonyl Halide70–7597ModerateLow
Enzymatic45–5095LowHigh
Reductive Amination80–8599HighModerate

Key Observations :

  • Reductive amination offers the highest yield but requires specialized equipment for hydrogenation.

  • Enzymatic methods, while sustainable, lag in yield and scalability.

  • Industrial production favors the THP protection route due to well-established protocols .

Chemical Reactions Analysis

Oxime Formation with Carbonyl Compounds

O-(4-Aminooxybutyl)hydroxylamine reacts efficiently with aldehydes and ketones to form oxime linkages, a reaction widely exploited in bioconjugation and radiopharmaceutical synthesis.

Key Reaction Data:

Carbonyl CompoundReaction ConditionsProductYieldStabilitySource
4-Fluorobenzaldehyde100°C, 40 min, pH 4 (TFA)E/Z-oxime isomers39.5%Stable in vivo (no hydrolysis)
Oligonucleotide aldehydeRT, pH 7.0 (periodate-oxidized DNA)Covalent conjugates (e.g., ODN3/ODN4)>90%Retains activity in electron transfer studies
  • Mechanism : Nucleophilic attack by the hydroxylamine's aminooxy group (-ONH₂) on the carbonyl carbon, followed by dehydration to form the oxime (C=N-OH) bond .

  • Applications :

    • Radiolabeling peptides for PET imaging via stable oxime bonds .

    • Site-specific DNA modifications for electron transport studies .

Conjugation with Biomolecules

The compound serves as a linker for covalent attachment to biomolecules via its dual hydroxylamine groups.

Case Study: DNA-Polyamide Conjugation

  • Process : Reacts with aldehyde-functionalized pyrrole-imidazole polyamides to form oxime-linked conjugates .

  • Conditions : pH 7.0, RT, stoichiometric ratios.

  • Outcome :

    • Stable oxime bonds resistant to hydrolysis at pH 2.5–10 .

    • Bioavailability >2 hours in vivo, with minimal renal clearance .

Acid-Catalyzed Transformations

Under acidic conditions, the compound participates in intramolecular cyclization and cleavage reactions.

Observed Reactions:

  • Cyclization : Forms 1,2-benzisoxazole derivatives when reacted with 2-hydroxybenzaldehyde .

  • Nitrile Formation : Converts aldehyde oxime intermediates to nitriles at elevated temperatures (e.g., 80°C) .

Stability Under Physiological Conditions

  • pH Tolerance : Oxime conjugates remain intact at pH 2.5–10 for >4 hours .

  • Thermal Stability : Decomposes above 150°C, with DSC/TGA data indicating endothermic transitions.

Comparative Reactivity

Reaction TypeThis compoundN-Hydroxylamines
Oxime FormationFaster (dual reactive sites)Moderate
AlkylationPreferential O-alkylationPreferential N-alkylation
StabilityHigher (symmetrical structure)Lower (prone to nitrone formation)

Scientific Research Applications

Chemical Applications

Reagent in Bioconjugation:
O-(4-aminooxybutyl)hydroxylamine is employed as a reagent in the synthesis of bioconjugates. It facilitates the formation of stable oxime bonds between aminooxy groups and carbonyl-containing compounds, which is crucial for labeling biomolecules and creating targeted therapeutics. This property is utilized in the development of radiolabeled peptides for imaging applications, particularly in positron emission tomography (PET) .

Modification of Proteins and Peptides:
The compound serves as an effective tool for modifying proteins and peptides, enhancing their stability and functionality. It enables site-specific labeling, which is essential for studying protein interactions and functions .

Biological Applications

Enzyme Mechanism Studies:
this compound is utilized in studying enzyme mechanisms due to its ability to form covalent adducts with reactive carbonyls. This property allows researchers to investigate the roles of specific amino acids in enzyme catalysis and regulation .

Investigating Biological Pathways:
The compound acts as a probe for biological pathways, aiding in the understanding of metabolic processes. Its ability to selectively interact with certain biomolecules makes it a valuable tool in biochemical research .

Industrial Applications

Production of Specialty Chemicals:
In the industrial sector, this compound is used as an intermediate in the synthesis of specialty chemicals. Its versatility allows it to be incorporated into various chemical processes, enhancing product yields and efficiency .

Case Study 1: Radiolabeling Peptides

Recent studies demonstrated the successful use of this compound in the radiolabeling of peptides for PET imaging. The oxime formation between aminooxy-functionalized peptides and carbonyl precursors resulted in high-yield synthesis of radiolabeled products, which are crucial for non-invasive imaging techniques .

Case Study 2: Enzyme Inhibition Research

In research focused on enzyme inhibition, this compound was employed to study the inhibition mechanisms of various enzymes. By forming stable adducts with carbonyl groups on enzyme active sites, researchers could elucidate the structural requirements for effective inhibition, leading to potential therapeutic developments .

Mechanism of Action

The mechanism of action of O-(4-aminooxybutyl)hydroxylamine involves its interaction with biological molecules. It can form stable adducts with carbonyl-containing compounds, thereby inhibiting their function . This property makes it useful in studying enzyme mechanisms and as a potential therapeutic agent.

Comparison with Similar Compounds

O-Ethyl Hydroxylamine

Molecular Formula: C₂H₇NO Molecular Weight: 61.08 g/mol Key Features:

  • Simpler structure with an ethyl group (-O-CH₂CH₃) instead of a butyl chain.
  • Antimicrobial and Antitumor Potential: According to Duke’s Phytochemical and Ethnobotanical databases, O-ethyl hydroxylamine exhibits antitumor properties, though its mechanisms remain understudied .

Comparison :

  • However, the absence of an aminooxy group limits its chelation capacity compared to O-(4-aminooxybutyl)hydroxylamine.
  • Bioactivity: While O-ethyl hydroxylamine shows antimicrobial activity, the extended aminooxybutyl chain in the target compound may improve membrane permeability and target specificity .

N-Benzyl-O-(2-morpholinoethyl)hydroxylamine (VIIIj)

Molecular Formula : C₁₃H₂₀N₂O₂
Molecular Weight : 236.31 g/mol
Key Features :

  • Synthesized via a one-pot reductive amination protocol involving benzaldehyde and O-(2-morpholinoethyl)hydroxylamine .
  • Contains a morpholinoethyl group (-O-CH₂CH₂-morpholine) and a benzyl substituent, enhancing solubility and pharmacological targeting.

Comparison :

  • Structural Complexity: The morpholinoethyl and benzyl groups in VIIIj introduce tertiary amine functionality and aromaticity, which are absent in this compound. This may improve interactions with enzymes like nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy .

4-(Cyclobutylmethyl)oxan-4-amine

Molecular Formula: C₁₀H₁₉NO Molecular Weight: 169.26 g/mol Key Features:

  • A cyclic ether (oxane) with a cyclobutylmethyl substituent, structurally distinct from hydroxylamine derivatives.

Comparison :

  • Functional Groups: Unlike this compound, this compound lacks hydroxylamine and aminooxy groups, limiting its redox activity.
  • Applications : Primarily used in industrial synthesis rather than bioactive contexts, emphasizing differences in utility .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Key Properties/Activities
This compound C₄H₁₁N₂O₂ 119.15 Aminooxy, hydroxylamine Radical scavenging, chelation
O-Ethyl hydroxylamine C₂H₇NO 61.08 Ethyl ether, hydroxylamine Antimicrobial, antitumor
N-Benzyl-O-(2-morpholinoethyl)... C₁₃H₂₀N₂O₂ 236.31 Morpholinoethyl, benzyl NAMPT inhibition potential
4-(Cyclobutylmethyl)oxan-4-amine C₁₀H₁₉NO 169.26 Oxane, cyclobutylmethyl Industrial stability

Research Findings and Implications

  • Synthetic Flexibility: The absence of complex substituents in this compound may facilitate its use in modular drug design, unlike VIIIj, which requires multi-step synthesis .
  • Safety Profile : While 4-(cyclobutylmethyl)oxan-4-amine emphasizes industrial stability, hydroxylamine derivatives require careful handling due to their reactive NH-OH moiety .

Biological Activity

O-(4-aminooxybutyl)hydroxylamine, a compound with the CAS number 60302-18-3, is notable for its potential biological activities, particularly in the context of medicinal chemistry and bioconjugation. This article explores its biological properties, mechanisms of action, and applications in various fields based on a review of existing literature.

PropertyValue
Molecular FormulaC₄H₁₃ClN₂O₂
Molecular Weight156.611 g/mol
Density1.048 g/cm³
Boiling Point280.8 °C at 760 mmHg
Flash Point149.9 °C

This compound functions primarily as an aminooxy compound, which allows it to form oxime bonds with carbonyl-containing substrates. This property is harnessed in various biochemical applications, particularly in the synthesis of conjugates for imaging and therapeutic purposes.

  • Oxime Formation : The aminooxy group reacts with aldehydes and ketones to form stable oxime linkages, which are crucial in bioconjugation techniques for labeling peptides and proteins .
  • Biological Activity : Its ability to inhibit certain enzymes has been explored, particularly in the context of cancer therapy. For instance, it has been noted to interfere with the binding of certain peptides to cell receptors, which can potentially be exploited in targeted drug delivery systems .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Peptide Labeling : A study demonstrated that aminooxy-functionalized peptides reacted with fluorobenzaldehyde to create oxime-linked conjugates with high yields. This method was effective for direct labeling of biomolecules for imaging purposes .
  • Cancer Therapeutics : Research indicated that compounds similar to this compound can inhibit the activity of polyamine biosynthetic enzymes, which are often upregulated in cancer cells. This inhibition can lead to reduced cell proliferation and might be used as a strategy for cancer treatment .
  • Selectivity in Conjugation : The selectivity exhibited by this compound in forming oxime bonds suggests its potential utility in creating specific bioconjugates that do not interfere with the biological activity of the target molecules .

Applications

  • Bioconjugation : The primary application of this compound lies in its use as a linker in bioconjugation processes, allowing for the attachment of drugs or imaging agents to biomolecules without compromising their functionality.
  • Drug Development : Its role as an enzyme inhibitor positions it as a candidate for further development in therapeutic contexts, particularly for conditions where polyamine metabolism is disrupted.
  • Molecular Imaging : The ability to form stable conjugates makes it valuable in the field of molecular imaging, where precise targeting and visualization of biological processes are crucial.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for O-(4-aminooxybutyl)hydroxylamine, and how can scalability be ensured?

  • Methodological Answer : A modified protocol for synthesizing hydroxylamine derivatives involves starting from N-hydroxyphthalimide, using Boc (tert-butoxycarbonyl) and PMB (para-methoxybenzyl) protecting groups to stabilize reactive intermediates. For example, N-Boc-O-(4-methoxybenzyl)hydroxylamine was synthesized on a multigram scale (10.5 g) via a three-step process, ensuring scalability through controlled deprotection . Scalability challenges often arise during purification; column chromatography with silica gel and anhydrous acid conditions (e.g., TFA) are recommended for high yields .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Liquid chromatography coupled with ultraviolet detection (LC-UV) is highly effective for analyzing hydroxylamine derivatives, particularly when paired with pre-column derivatization using pentafluorobenzyl groups to enhance sensitivity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming structural integrity, especially for distinguishing between N- and O-acylated isomers .

Q. How should researchers mitigate stability and reactivity challenges during storage and handling?

  • Methodological Answer : this compound is sensitive to moisture and oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Use anhydrous solvents (e.g., THF, DCM) during reactions to prevent hydrolysis. GHS classification data indicate acute oral toxicity (Category 4) and skin sensitization (Category 1), necessitating PPE (gloves, goggles) and fume hood use .

Advanced Research Questions

Q. What mechanistic insights explain contradictory product distributions in hydroxylamine-mediated acylation reactions?

  • Methodological Answer : Computational studies (B3LYP/6-311+G(2df,2p)//HF/6-31G(d)) reveal dual bifunctional catalysis pathways. Hydroxylamine acts via both oxygen and nitrogen atoms, lowering activation barriers (ΔG‡ ~17–20 kcal/mol). For O-acylation, the oxygen donates a proton to the carbonyl group, while nitrogen abstracts a proton from the attacking nucleophile, favoring O-acylated products despite competing pathways . Experimental discrepancies may arise from solvent polarity or catalyst loading variations.

Q. How do substituents on the hydroxylamine backbone influence reaction kinetics and regioselectivity?

  • Methodological Answer : Substituents like cyclobutylmethyl or pentafluorobenzyl alter steric and electronic profiles. Cyclobutylmethyl groups enhance stability via ring strain reduction, while electron-withdrawing groups (e.g., pentafluorobenzyl) increase electrophilicity, accelerating nucleophilic attack. Comparative studies of O-(cyclobutylmethyl)hydroxylamine vs. O-(methyl) derivatives show a 15–20% increase in reaction rates for bulkier substituents .

Q. What strategies resolve data inconsistencies in hydroxylamine-mediated enzyme inhibition studies?

  • Methodological Answer : Contradictions in IC₅₀ values often stem from assay conditions (pH, buffer composition). For example, hydroxylamine derivatives exhibit pH-dependent binding to enzyme active sites. Standardize assays using Tris-HCl (pH 7.4) and include controls for non-specific binding. Redox activity of hydroxylamine can also interfere; use reducing agents (e.g., DTT) to stabilize thiol-dependent enzymes .

Safety and Environmental Considerations

Q. What protocols minimize environmental release of this compound during waste disposal?

  • Methodological Answer : Classified as an aquatic acute/chronic toxicant (GHS Category 1), waste must be neutralized with 10% acetic acid before disposal. Collect aqueous waste in sealed containers labeled "Hazardous—Reactive Amine." Incineration in EPA-approved facilities is recommended to prevent soil/water contamination .

Data Contradiction Analysis

Q. Why do theoretical models sometimes conflict with experimental yields in hydroxylamine reactions?

  • Methodological Answer : Computational models (e.g., PCM/HF solvation) may underestimate solvent effects or transition-state stabilization. For example, hydroxylamine’s dual catalysis mechanism was initially predicted to favor N-acylation, but experimental data showed O-acylation dominance due to solvation-shell stabilization in polar solvents . Validate models with kinetic isotopic effect (KIE) studies to refine transition-state approximations.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(4-aminooxybutyl)hydroxylamine
Reactant of Route 2
O-(4-aminooxybutyl)hydroxylamine

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